
2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid is a complex organic compound that features a thiazolidine ring, a cyclopentyl group, and a m-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid typically involves the formation of the thiazolidine ring through a cyclization reaction. One common method involves the reaction of a cyclopentanone derivative with an appropriate amine and a thioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Alkylated thiazolidine derivatives.
Applications De Recherche Scientifique
2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition at the active site or allosteric modulation. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclopentylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid
- 2-(Cyclopentylimino)-4-oxo-3-(p-tolyl)-5-thiazolidineacetic acid
- 2-(Cyclohexylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid
Uniqueness
2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid is unique due to its specific substitution pattern on the thiazolidine ring and the presence of the m-tolyl group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the cyclopentyl group also contributes to its unique steric and electronic properties, which can influence its interactions with molecular targets .
Propriétés
Numéro CAS |
39964-46-0 |
|---|---|
Formule moléculaire |
C17H20N2O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-[2-cyclopentylimino-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-11-5-4-8-13(9-11)19-16(22)14(10-15(20)21)23-17(19)18-12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3,(H,20,21) |
Clé InChI |
LDUWRKVIBDWOEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C(SC2=NC3CCCC3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


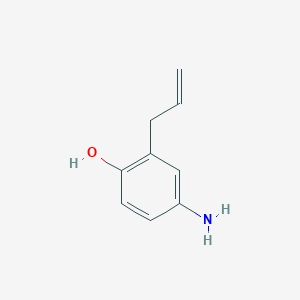
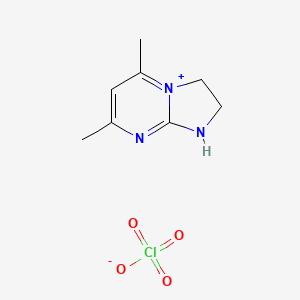

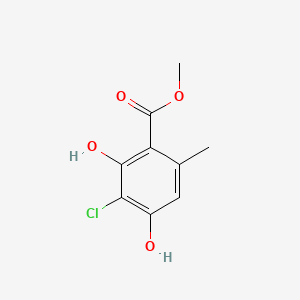


![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)



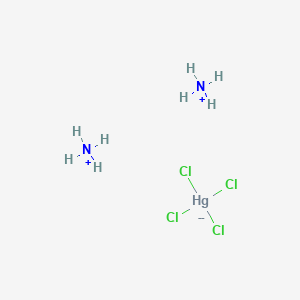

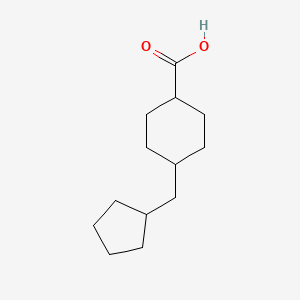
![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
